(2-(Pyridin-3-yl)phenyl)methanamine
Overview
Description
“(2-(Pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 58088-53-2 . It has a molecular weight of 184.24 and its IUPAC name is phenyl (3-pyridinyl)methylamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
. The Canonical SMILES is C1=CC=C(C=C1)C(C2=CN=CC=C2)N
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 184.24 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 184.100048391 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications
Catalysis and Organic Synthesis : The compound and its derivatives have been utilized in catalytic applications. For instance, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes incorporating variants of this compound have been synthesized and demonstrated unprecedented photocytotoxicity in red light, along with potential for cellular imaging (Basu et al., 2014).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to (2-(Pyridin-3-yl)phenyl)methanamine, have been synthesized and shown to exhibit anticonvulsant activity (Pandey & Srivastava, 2011).
Anticancer Activity : New palladium(II) and platinum(II) complexes based on Schiff base ligands related to this compound have shown promising anticancer activity, suggesting their potential in chemotherapeutic applications (Mbugua et al., 2020).
Ligand Exchange and Spin State Equilibria : Studies on Fe(II) complexes based on pentadentate ligands related to this compound have provided insights into ligand exchange and spin state equilibria, which are important for understanding their reactivity and applications in coordination chemistry (Draksharapu et al., 2012).
Anion Detection in Aqueous Solutions : A tri-(2-picolyl) amine-modified triarylborane, based on a framework including this compound, has been developed for the detection of CN- and F- anions in aqueous solutions, demonstrating its utility in environmental monitoring (Zhang et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for “(2-(Pyridin-3-yl)phenyl)methanamine” are not available, research on pyridine derivatives is ongoing. For instance, a study on the synthesis of substituted pyridines reports the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This could potentially be applied to “this compound” and other similar compounds.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of aralkylamines , which are alkylamines where the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds often interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Mode of Action
One study mentions the use of a similar compound in a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones . This suggests that (2-(Pyridin-3-yl)phenyl)methanamine might also interact with its targets through oxidation reactions .
Biochemical Pathways
Given its potential role in oxidation reactions , it could be involved in various metabolic pathways where oxidation reactions play a significant role.
Pharmacokinetics
For instance, it has a high gastrointestinal (GI) absorption score, indicating that a significant amount of the compound is likely to be absorbed by the gut after oral administration . It is also predicted to be blood-brain barrier permeant, suggesting that it can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
Based on its potential role in oxidation reactions , it could influence the balance of oxidants and antioxidants in cells, potentially affecting cellular functions and signaling pathways.
Properties
IUPAC Name |
(2-pyridin-3-ylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-8-10-4-1-2-6-12(10)11-5-3-7-14-9-11/h1-7,9H,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSSIXBEZAGJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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